Nonivamide
Overview
Description
Nonivamide, also known as pelargonic acid vanillylamide or PAVA, is an organic compound and a capsaicinoid . It is an amide of pelargonic acid (n-nonanoic acid) and vanillyl amine . Nonivamide is present in chili peppers but is commonly manufactured synthetically . It is more heat-stable than capsaicin .
Synthesis Analysis
Nonivamide has been synthesized using Saccharomyces cerevisiae, a type of yeast . The yeast was engineered to express multiple copies of an amine transaminase from Chromobacterium violaceum (CvTA), along with an NADH-dependent alanine dehydrogenase from Bacillus subtilis (BsAlaDH) to enable efficient reductive amination of vanillin .
Molecular Structure Analysis
Nonivamide has a molecular formula of C17H27NO3 . Its average mass is 293.401 Da and its monoisotopic mass is 293.199097 Da . The structure of Nonivamide consists of a vanilloid moiety and an acyl chain connected by an amide bond .
Chemical Reactions Analysis
Nonivamide, like other capsaicinoids, acts on the vanilloid receptors located in the peripheral afferent nerve fibers . It provides short-acting irritant and algesic properties .
Physical And Chemical Properties Analysis
Nonivamide is a white to off-white powder . It has a pungent odor and is insoluble in water but soluble in methanol . It has a density of 1.10 g/cm3 and a melting point of 54 °C .
Scientific Research Applications
Antifouling Activity and Environmental Toxicology
Nonivamide, a synthetic derivative of natural capsaicin, has shown effective antifouling activity. However, its environmental impact, particularly its toxic effects on marine life, is a matter of concern. Studies have investigated its inhibitory effects and toxicity mechanism on marine microalgae, such as Phaeodactylum tricornutum, revealing that nonivamide can cause oxidative damage by inducing reactive oxygen species overproduction. This toxicity limits its application in antifouling paints (Zhou et al., 2013). Another study assessed the ecotoxicity of nonivamide using marine microalgae, Chlorella vulgaris and Platymonas sp., to understand its environmental risk. The natural degradation of nonivamide in seawater significantly decreased its toxicity and environmental risk on microalgae (Liu et al., 2016).
Medical and Pharmaceutical Applications
Weight Management : A study highlighted that a daily intake of 0.15 mg nonivamide in a protein-based product formulation helped moderately overweight subjects maintain a healthy body composition. The study also observed an increase in postprandial plasma serotonin after nonivamide treatment (Hochkogler et al., 2017).
Topical Application for Skin and Muscle : Nonivamide has been tested in various topical formulations for skin and muscle applications. Hydrogel formulations containing nonivamide showed promising results in skin permeation and penetration studies. These formulations are being explored for the treatment of chronic pruritus and other skin conditions (Heck et al., 2017).
Cardiovascular Effects : Nonivamide's impact on the cardiovascular system has been studied, revealing its effects on blood pressure and heart rate. Intravenous injection of nonivamide produced various pressure responses and bradycardia in animal models. These effects were attributed to the activation of autonomic and sensory neurons (Lo Yi-Ching et al., 1994).
Insecticidal Activities
Nonivamide's potential as an insecticide has been explored, but studies have found that both capsaicin and synthetic nonivamide did not exhibit significant insecticidal activities against certain pests like Plutella xyllostella and Aphis craccivora. This suggests that further research is needed to understand its potential in pest control (Xue, 2012).
Solubility and Formulation Studies
The solubility of nonivamide in various solvents and its correlation with temperature has been studied. This research is crucial for pharmaceutical formulations, as solubility plays a key role in the effectiveness of drug delivery systems (Cao et al., 2014)
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-3-4-5-6-7-8-9-17(20)18-13-14-10-11-15(19)16(12-14)21-2/h10-12,19H,3-9,13H2,1-2H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOVYLWUIBMPGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1034769 | |
Record name | N-Vanillylnonanamide | |
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Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder with a stinging odor; [Sigma-Aldrich MSDS], Solid, White powder or crystals; odourless | |
Record name | Nonivamide | |
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Record name | Nonivamide | |
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Record name | Nonanoyl 4-hydroxy-3-methoxybenzylamide | |
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Solubility |
Soluble in water (slightly), slightly, Slightly soluble in water, Soluble (in ethanol) | |
Record name | Nonivamide | |
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Record name | Nonivamide | |
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Record name | Nonanoyl 4-hydroxy-3-methoxybenzylamide | |
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Mechanism of Action |
Nonivamide is a naturally occurring analog of [DB06774], isolated from peppers, described to produce effects similar to [DB06774]. It is an agonist of the VR1 (vanilloid/TRPV1 receptor). It serves as a transient agonist of these receptors, which are potentiated by pro-inflammatory drugs, a phenomenon that leads to thermal hyperalgesia, or increased heat sensation. Nonivamide has been shown to stimulate afferent neurons with about half the potency of [DB06774]. Agonism of the VR1 (TRPV1) (vanilloid) receptor by Nonivamide was demonstrated to induce the release of Ca2+ from the endoplasmic reticulum (ER) of human lung cells, producing ER stress and cell death [MSDS]. Nonivamide, like other capsaicinoids, acts on the vanilloid receptors located in the peripheral afferent nerve fibers, providing short-acting irritant and algesic properties. Applied dermally, these substances act by stimulating sensitive chemoreceptors of the skin and by reflex, hyperemia and a local elevation in temperature. After repetitive administration, capsaicinoids have been reported to lead to desensitization to nociceptive stimuli possibly by long-acting depletion of peptide neurotransmitters (substance P) from peripheral sensory neurons. Capsaicinoids can modulate muscle tone (in bladder, bronchus etc.). Intravenous injection of nonivamide to rats (10 μg/kg) has been found to lead to bradycardia. The cardiovascular effects are partly explained by substance P release. Nonivamide given to rats subcutaneously (1 mg/kg) was found to cause body temperature decrease, vasodilatation, and increased salivation. Capsaicinoids have shown to illicit bronchospastic effects in guinea pigs. Capsaicin and its analogs were reported to increase barbiturate sleeping time in rats by interacting with hepatic metabolizing enzymes. | |
Record name | Nonivamide | |
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Product Name |
Nonivamide | |
CAS RN |
2444-46-4 | |
Record name | Nonivamide | |
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Record name | Nonivamide [INN] | |
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Record name | Nonivamide | |
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Record name | Nonanamide, N-[(4-hydroxy-3-methoxyphenyl)methyl]- | |
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Record name | Nonivamide | |
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Record name | Nonivamide | |
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Melting Point |
124.00 to 128.00 °C. @ 760.00 mm Hg | |
Record name | Nonivamide | |
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Record name | Nonivamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029846 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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